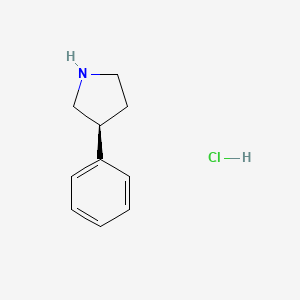

(s)-3-Phenylpyrrolidine hydrochloride

Descripción general

Descripción

(s)-3-Phenylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. The this compound is particularly notable for its chiral nature, which can influence its biological activity and interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Phenylpyrrolidine hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with the preparation of a suitable precursor, such as a substituted benzaldehyde.

Cyclization: The precursor undergoes a cyclization reaction to form the pyrrolidine ring. This can be achieved through various methods, including the use of reducing agents or catalysts.

Chirality Introduction: The introduction of chirality is a crucial step. This can be done using chiral catalysts or chiral auxiliaries to ensure the desired (s)-configuration.

Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

(s)-3-Phenylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpyrrolidinone, while reduction can produce various amine derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Chiral Building Block

(S)-3-Phenylpyrrolidine hydrochloride serves as a crucial chiral building block in organic synthesis. Its asymmetric structure allows for the synthesis of enantiomerically pure compounds, which are essential in the production of pharmaceuticals and agrochemicals. The compound facilitates the creation of complex molecules with high stereochemical control, making it invaluable in asymmetric synthesis strategies .

Synthesis of Bioactive Molecules

The compound is employed in the preparation of various analogs and derivatives of bioactive molecules. This application is critical for developing new pharmaceutical agents with improved biological efficacy and reduced side effects. For instance, it has been used to synthesize selective inhibitors for various biological targets, enhancing the therapeutic potential of these compounds .

Medicinal Chemistry

Inhibitors of Enzymatic Activity

Recent studies have highlighted the role of pyrrolidine derivatives, including this compound, as inhibitors of key enzymes such as α-amylase and α-glucosidase. These enzymes are involved in carbohydrate metabolism, making their inhibition relevant for managing conditions like diabetes. In vitro testing has shown that certain derivatives exhibit significant inhibitory activity, with IC50 values comparable to established drugs like metformin and acarbose .

Anticoagulant Activity

this compound derivatives have been investigated for their potential as anticoagulants. Selective inhibition of the tissue factor-factor VIIa complex has been shown to provide effective anticoagulation with a lower risk of bleeding compared to traditional therapies. This highlights the compound's versatility in developing therapeutics aimed at cardiovascular diseases .

Biochemistry

Proteomics Research

In proteomics, this compound is utilized as a phenyl-substituted pyrrolidine compound that aids in studying protein interactions and functions. Its structural properties allow it to serve as a valuable tool for researchers investigating complex biological systems .

Table 1: Summary of Applications

Mecanismo De Acción

The mechanism of action of (s)-3-Phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, influencing their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

®-3-Phenylpyrrolidine hydrochloride: The enantiomer of (s)-3-Phenylpyrrolidine hydrochloride, which may have different biological activity.

Phenylpyrrolidine: A non-chiral version of the compound with similar structural features but lacking chirality.

Pyrrolidine: The parent compound without the phenyl group, used in various chemical syntheses.

Uniqueness

The uniqueness of this compound lies in its chiral nature, which can significantly influence its biological activity and interactions. The specific (s)-configuration may result in higher selectivity and potency in certain applications compared to its enantiomer or non-chiral analogs.

Actividad Biológica

(S)-3-Phenylpyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological and metabolic disorders. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is a chiral compound characterized by a pyrrolidine ring substituted with a phenyl group. Its molecular formula is CHClN, and it has been studied for its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It may function as an agonist or antagonist at specific receptors, influencing signal transduction pathways that are critical for neurotransmission. Notably, it has been implicated in modulating the activity of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

Neurotransmitter Modulation

Research indicates that this compound can affect neurotransmitter systems by binding to receptors involved in synaptic transmission. This modulation can have implications for treating conditions such as depression, anxiety, and other neurological disorders .

Enzyme Inhibition

Recent studies have explored the compound's role as an inhibitor of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. For instance, certain derivatives of pyrrolidine have shown promising inhibitory activity against these enzymes, indicating potential applications in managing diabetes by slowing carbohydrate absorption .

| Compound | Enzyme | IC50 Value (μg/mL) |

|---|---|---|

| 3a | α-amylase | 36.32 |

| 3g | α-glucosidase | 18.04 |

| 3f | α-amylase | 27.51 |

Anticancer Activity

The anticancer potential of this compound and its derivatives has also been investigated. Some studies have demonstrated that these compounds can induce cytotoxic effects on various cancer cell lines, including lung adenocarcinoma (A549) cells. The mechanism appears to involve the disruption of cellular processes leading to apoptosis .

Case Studies

- Neuroprotective Effects : A study highlighted the neuroprotective effects of this compound in animal models of neurodegenerative diseases, suggesting its potential utility in treating conditions like Alzheimer's disease.

- Diabetes Management : In vitro assays showed that derivatives of this compound could effectively inhibit α-amylase and α-glucosidase, offering a pathway for developing new treatments for diabetes management .

- Anticancer Research : A recent investigation into pyrrolidine derivatives indicated significant cytotoxicity against A549 cells, supporting the hypothesis that modifications to the pyrrolidine structure can enhance anticancer properties .

Propiedades

IUPAC Name |

(3S)-3-phenylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-4-9(5-3-1)10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSSGEPIODMCQR-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661355 | |

| Record name | (3S)-3-Phenylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094670-20-8 | |

| Record name | (3S)-3-Phenylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.